molecular formula C11H13N5O B1489231 (3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone CAS No. 2098065-47-3

(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone

Cat. No.: B1489231
CAS No.: 2098065-47-3
M. Wt: 231.25 g/mol
InChI Key: NJUIIEJMRBETOI-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a pyrrolidinyl group and a benzo[d][1,2,3]triazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidinyl and benzo[d][1,2,3]triazolyl precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final product. Common reagents used in these reactions include amines, acids, and coupling agents such as carbodiimides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological targets, potentially influencing biological processes.

  • Medicine: Its potential therapeutic properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

  • Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

(3-Aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone: can be compared to other similar compounds, such as (3-aminopyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone While both compounds share structural similarities, they may differ in their biological activity and applications

List of Similar Compounds

  • (3-aminopyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

  • Benzo[d][1,2,3]triazol-1-yl-pyrazole-based hybrids

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2H-benzotriazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-8-3-4-16(6-8)11(17)7-1-2-9-10(5-7)14-15-13-9/h1-2,5,8H,3-4,6,12H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUIIEJMRBETOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC3=NNN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
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(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
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(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
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(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
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(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
Reactant of Route 6
(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone

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